molecular formula C22H34Cl2O8 B14534894 Tetraethyl 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylate CAS No. 62469-74-3

Tetraethyl 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylate

Cat. No.: B14534894
CAS No.: 62469-74-3
M. Wt: 497.4 g/mol
InChI Key: ZCFKDUMXQJDLMN-UHFFFAOYSA-N
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Description

Tetraethyl 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylate is a chemical compound known for its unique structure and properties It is an ester derivative of decene, characterized by the presence of chlorine atoms and multiple carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylate typically involves the esterification of 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylic acid with ethanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetraethyl 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetraethyl 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes and receptors in biological systems. The chlorine atoms may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyl 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylate is unique due to its specific arrangement of chlorine atoms and carboxylate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

62469-74-3

Molecular Formula

C22H34Cl2O8

Molecular Weight

497.4 g/mol

IUPAC Name

tetraethyl 5,6-dichlorodec-5-ene-2,2,7,7-tetracarboxylate

InChI

InChI=1S/C22H34Cl2O8/c1-7-21(17(25)29-9-3,18(26)30-10-4)13-15(23)16(24)14-22(8-2,19(27)31-11-5)20(28)32-12-6/h7-14H2,1-6H3

InChI Key

ZCFKDUMXQJDLMN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=C(CC(CC)(C(=O)OCC)C(=O)OCC)Cl)Cl)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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